molecular formula C8H6ClFO B15318637 (R)-2-(4-Chloro-2-fluorophenyl)oxirane

(R)-2-(4-Chloro-2-fluorophenyl)oxirane

Cat. No.: B15318637
M. Wt: 172.58 g/mol
InChI Key: IDCFGTBFMIMIMF-QMMMGPOBSA-N
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Description

®-2-(4-Chloro-2-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a 4-chloro-2-fluorophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-4-chloro-2-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloro-2-fluorophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: It can undergo oxidation to form diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed in the presence of co-oxidants.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted alcohols, amines, or thiols, depending on the nucleophile used.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The major products are diols or other oxidized derivatives.

Scientific Research Applications

®-2-(4-Chloro-2-fluorophenyl)oxirane has diverse applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it prone to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Chlorophenyl)oxirane
  • ®-2-(4-Fluorophenyl)oxirane
  • ®-2-(4-Bromophenyl)oxirane

Uniqueness

®-2-(4-Chloro-2-fluorophenyl)oxirane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. Compared to its analogs, the dual substitution enhances its utility in specific synthetic applications and research studies.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

IDCFGTBFMIMIMF-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=C(C=C2)Cl)F

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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